Tetrabutylammonium permanganate

Description

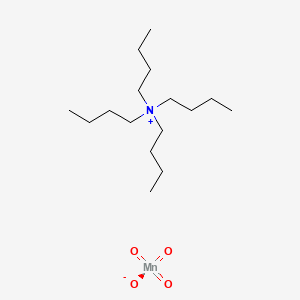

Structure

3D Structure of Parent

Properties

IUPAC Name |

tetrabutylazanium;permanganate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.Mn.4O/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;;;/h5-16H2,1-4H3;;;;;/q+1;;;;;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DENUNRANJGOAHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.[O-][Mn](=O)(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H36MnNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189150 | |

| Record name | Tetrabutylammonium permanganate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35638-41-6 | |

| Record name | Tetrabutylammonium permanganate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035638416 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetrabutylammonium permanganate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Tetrabutylammonium Permanganate for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrabutylammonium permanganate (TBAP) is a powerful oxidizing agent that has garnered significant interest in organic synthesis due to its enhanced solubility in organic solvents compared to its inorganic counterparts like potassium permanganate. This property allows for reactions to be carried out in homogeneous solutions under milder conditions, often leading to improved selectivity and yields. This guide provides a comprehensive overview of the core properties, synthesis, and applications of TBAP, with a focus on practical experimental details for laboratory use.

Chemical and Physical Properties

This compound is a dark purple crystalline solid that is stable at room temperature.[1][2] Its solubility in a wide range of organic solvents makes it a versatile reagent for various oxidative transformations.[3][4]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₆H₃₆MnNO₄ | [1][5] |

| Molecular Weight | 361.40 g/mol | [5] |

| CAS Number | 35638-41-6 | [1][5] |

| Appearance | Dark purple solid | [1][2] |

| Melting Point | 120-121 °C (with decomposition) | [1] |

| Decomposition Temperature | 120-121 °C | [1] |

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility |

| Acetone | Very soluble |

| Acetonitrile | Very soluble |

| Benzene | Soluble |

| Chloroform | Very soluble |

| Dichloromethane | Very soluble |

| Dimethylformamide (DMF) | Very soluble |

| Ethanol | Very soluble |

| Pyridine | Very soluble |

| Water | Sparingly soluble |

Spectroscopic Data

The spectroscopic properties of TBAP are primarily dictated by the permanganate anion and the tetrabutylammonium cation.

UV-Vis Spectroscopy: The UV-Vis spectrum of the permanganate ion in solution exhibits two characteristic absorption bands. These peaks are responsible for its intense purple color.

Table 3: UV-Vis Absorption Maxima for the Permanganate Ion

| Wavelength (λmax) | Region |

| ~310 nm | UV |

| ~530 nm | Visible (Green-Yellow absorption) |

Infrared (IR) Spectroscopy: The IR spectrum of TBAP will show characteristic absorption bands for both the tetrabutylammonium cation and the permanganate anion.

Table 4: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~2960, ~2870 | C-H stretching (butyl groups) |

| ~1480 | C-H bending (butyl groups) |

| ~910 | Mn-O stretching (permanganate) |

Synthesis of this compound

TBAP is typically synthesized via a metathesis reaction between an aqueous solution of a permanganate salt and a tetrabutylammonium salt.[3] The low solubility of TBAP in water allows for its precipitation and subsequent isolation.

Experimental Protocol: Synthesis of this compound

Materials:

-

Potassium permanganate (KMnO₄)

-

Tetrabutylammonium bromide (TBABr) or Tetrabutylammonium hydrogensulfate (TBAHS)

-

Distilled water

-

Ice bath

Procedure:

-

Prepare a saturated solution of potassium permanganate in distilled water.

-

In a separate beaker, dissolve tetrabutylammonium bromide in a minimal amount of distilled water.

-

Cool both solutions in an ice bath.

-

Slowly add the tetrabutylammonium bromide solution to the stirred potassium permanganate solution.

-

A dark purple precipitate of this compound will form immediately.

-

Continue stirring the mixture in the ice bath for 15-20 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the precipitate with several portions of cold distilled water to remove any unreacted starting materials and inorganic salts.

-

Dry the product under vacuum at room temperature. Caution: Do not heat the solid, as it may decompose explosively.

References

- 1. This compound [chemister.ru]

- 2. Cas 35638-41-6,this compound | lookchem [lookchem.com]

- 3. This compound: an efficient oxidant for organic substrates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. This compound|Organic Soluble Oxidant [benchchem.com]

- 5. This compound | 35638-41-6 [chemicalbook.com]

Tetrabutylammonium Permanganate: A Comprehensive Technical Guide to Structure and Bonding

Affiliation: Google Research

Abstract

Tetrabutylammonium permanganate (TBAP), with the chemical formula C₁₆H₃₆MnNO₄, is a potent and versatile oxidizing agent renowned for its solubility in organic solvents, a property that distinguishes it from more common inorganic permanganate salts like KMnO₄.[1][2] This solubility facilitates its use in a wide range of organic synthesis applications under mild conditions.[1] This technical guide provides an in-depth analysis of the molecular structure, chemical bonding, and spectroscopic properties of TBAP. It consolidates quantitative data into structured tables, outlines detailed experimental protocols for its synthesis and characterization, and employs visualizations to illustrate key structural and procedural concepts. This document is intended for researchers, scientists, and professionals in drug development who utilize or study manganese-based reagents.

Molecular Structure and Bonding

This compound is an ionic compound composed of a large, organic tetrabutylammonium cation, [N(C₄H₉)₄]⁺, and an inorganic permanganate anion, MnO₄⁻.[3] The physical and chemical properties of the compound are a direct result of the interplay between these two constituent ions.

The Tetrabutylammonium Cation ([N(C₄H₉)₄]⁺)

The cation consists of a central nitrogen atom covalently bonded to the α-carbons of four butyl chains. The geometry around the nitrogen atom is tetrahedral. The four long alkyl chains render the cation lipophilic and sterically hindered, which is crucial for its solubility in non-aqueous solvents and its stability.

The Permanganate Anion (MnO₄⁻)

The permanganate anion is the source of the compound's powerful oxidizing properties and its characteristic deep purple color.

-

Geometry: The MnO₄⁻ anion possesses a tetrahedral geometry, with the manganese atom at the center and four oxygen atoms at the vertices.

-

Oxidation State and Electronic Configuration: The manganese atom exists in its highest possible oxidation state, +7. This results in a d⁰ electronic configuration.[4]

-

Bonding: The bonding within the permanganate ion is best described by molecular orbital (MO) theory. It involves the overlap of the valence orbitals of manganese (3d and 4s) with the 2p orbitals of the four oxygen atoms. The filled molecular orbitals are predominantly ligand-based (from oxygen), while the empty ones are mostly metal-based (from manganese).[4] The intense purple color is a result of a ligand-to-metal charge transfer (LMCT) transition, where an electron is excited from a filled, oxygen-based orbital to an empty, manganese-based d-orbital.

Ionic Interaction

The overall structure of solid this compound is a crystal lattice held together by electrostatic forces between the positively charged tetrabutylammonium cations and the negatively charged permanganate anions.

Caption: Ionic structure of this compound.

Quantitative Data Summary

The following tables summarize the key physical and spectroscopic properties of this compound.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₃₆MnNO₄ | [3][5] |

| Molecular Weight | 361.41 g/mol | [3][5] |

| CAS Number | 35638-41-6 | [3][5] |

| Appearance | Dark purple solid | [6] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 4 | [3] |

Table 2: Vibrational Spectroscopy Data for the Permanganate Anion

| Vibrational Mode | Wavenumber (cm⁻¹) | Spectrum | Description | Reference |

| ν₃ (T₂) / νₐₛ(Mn-O) | ~900 | IR (strong) | Asymmetric Mn-O stretching | [7] |

| ν₁ (A₁) / νₛ(Mn-O) | ~845 | Raman (strong) | Symmetric Mn-O stretching | [8] |

| ν₄ (T₂) / δₐₛ(O-Mn-O) | ~400 | IR (medium) | Asymmetric O-Mn-O bending | [8] |

| ν₂ (E) / δₛ(O-Mn-O) | ~360 | Raman (medium) | Symmetric O-Mn-O bending | [8] |

Experimental Protocols

Synthesis of this compound

The most common and efficient method for synthesizing TBAP is through a metathesis (double displacement) reaction in an aqueous solution.[4]

Materials:

-

Potassium permanganate (KMnO₄)

-

Tetrabutylammonium bromide (N(Bu)₄Br) or another suitable tetrabutylammonium salt

-

Deionized water

-

Filtration apparatus (e.g., Büchner funnel)

-

Vacuum drying oven or desiccator

Procedure:

-

Prepare separate aqueous solutions of potassium permanganate and tetrabutylammonium bromide.

-

Slowly add the tetrabutylammonium bromide solution dropwise to the stirred potassium permanganate solution at room temperature.[4]

-

Upon mixing, a purple precipitate of this compound will form immediately due to its low solubility in water.[4]

-

Continue stirring for a short period to ensure complete reaction.

-

Collect the purple precipitate by vacuum filtration.

-

Wash the collected solid with small portions of cold deionized water to remove any remaining soluble starting materials.

-

Crucially, dry the product in vacuo at room temperature. [9] Elevated temperatures must be avoided due to the risk of decomposition, which can be explosive.[9][10]

Caption: Workflow for the synthesis of TBAP via metathesis.

Characterization by X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a crystalline compound. While a specific structure for TBAP is not detailed in the cited literature, a general protocol for analyzing such a compound is as follows.

Procedure:

-

Crystal Growth: Grow suitable single crystals of TBAP, typically by slow evaporation of a saturated solution in an appropriate organic solvent or by slow cooling.

-

Mounting: Select a high-quality single crystal and mount it on a goniometer head.

-

Data Collection: Place the goniometer on a diffractometer. Data is typically collected at a low temperature (e.g., -160 °C) to minimize thermal vibrations and potential decomposition.[9]

-

Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson techniques.[9]

-

Structure Refinement: The initial atomic positions are refined anisotropically for non-hydrogen atoms. Hydrogen atoms may be located from the difference Fourier map and refined isotropically.[9]

Characterization by Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the vibrational modes of the molecule, confirming the presence of both the permanganate anion and the tetrabutylammonium cation.

Procedure:

-

Sample Preparation: Prepare the solid sample as a Nujol mull or by pressing it into a KBr pellet.[9]

-

Data Acquisition: Place the sample in an IR spectrophotometer (e.g., a Perkin-Elmer model).[9]

-

Spectrum Recording: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands. The strong band around 900 cm⁻¹ is indicative of the Mn-O asymmetric stretch in the MnO₄⁻ anion, while bands around 2900 cm⁻¹ and 1450 cm⁻¹ correspond to C-H stretching and bending modes of the butyl groups in the cation.[7][11]

Safety Considerations

Quaternary ammonium permanganates, including TBAP, are powerful oxidizing agents and must be handled with care.

-

Thermal Stability: These salts can decompose at elevated temperatures (80 °C or above), and this decomposition may be explosive.[9]

-

Drying: Always dry the compound at room temperature under vacuum. Never use an oven with elevated heat.[9]

-

Storage: For long-term stability, store the compound in a refrigerator.[9] Slow decomposition over several weeks at room temperature can occur.[9]

Conclusion

This compound is a valuable synthetic reagent whose utility stems directly from its unique structure. The compound consists of a bulky, lipophilic tetrabutylammonium cation and a tetrahedral, strongly oxidizing permanganate anion, held together by electrostatic forces. The d⁰ configuration of the Mn(VII) center and the associated ligand-to-metal charge transfer bands are responsible for its chemical reactivity and intense color. Understanding the structure, bonding, and spectroscopic signatures outlined in this guide is essential for its safe and effective application in scientific research and development.

References

- 1. This compound: an efficient oxidant for organic substrates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. This compound: an efficient oxidant for organic substrates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. This compound | C16H36MnNO4 | CID 11760202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|Organic Soluble Oxidant [benchchem.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. Cas 35638-41-6,this compound | lookchem [lookchem.com]

- 7. sciencemadness.org [sciencemadness.org]

- 8. researchgate.net [researchgate.net]

- 9. christou.chem.ufl.edu [christou.chem.ufl.edu]

- 10. Ammonium permanganate - Wikipedia [en.wikipedia.org]

- 11. Potassium permanganate [webbook.nist.gov]

synthesis of Tetrabutylammonium permanganate from potassium permanganate

An In-depth Technical Guide to the Synthesis of Tetrabutylammonium Permanganate from Potassium Permanganate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TBAP), with the chemical formula (C₄H₉)₄NMnO₄, is a powerful and versatile oxidizing agent that has garnered significant interest in modern organic synthesis.[1][2] Unlike its inorganic precursor, potassium permanganate (KMnO₄), TBAP exhibits excellent solubility in a wide range of organic solvents, enabling homogenous reaction conditions for the oxidation of various organic substrates.[3][4] This property allows for greater control, improved selectivity, and often higher yields in transformations such as the oxidation of alcohols, aldehydes, and aromatic compounds.[2][3] This guide provides a comprehensive overview of the synthesis of TBAP from potassium permanganate, detailing two primary experimental protocols, comparative quantitative data, and critical safety information.

The synthesis of TBAP is primarily achieved through a metathesis or double displacement reaction. This involves the exchange of ions between an aqueous solution of potassium permanganate and a tetrabutylammonium salt. The low solubility of this compound in water drives the reaction, leading to its precipitation as a dark purple, crystalline solid.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the synthesis and properties of this compound.

Table 1: Comparison of Synthetic Protocols

| Parameter | Protocol 1: Using Tetrabutylammonium Bromide (TBAB) | Protocol 2: Using Tetrabutylammonium Hydrogensulfate |

| Precursors | Potassium permanganate (KMnO₄), Tetrabutylammonium bromide (TBAB) | Sodium permanganate (NaMnO₄), Tetrabutylammonium hydrogensulfate ((C₄H₉)₄NHSO₄), Sodium hydroxide (NaOH) |

| Reaction Solvent | Water | Water |

| Reaction Conditions | Room temperature, dropwise addition with stirring | Ice bath (0 °C), hand-stirring for 20 minutes |

| Reported Yield | Up to 94% | ~99% |

| Key Advantage | Simpler procedure with fewer reagents | High reported yield |

Table 2: Physicochemical and Spectroscopic Properties of TBAP

| Property | Value |

| Molecular Formula | C₁₆H₃₆MnNO₄[1] |

| Molecular Weight | 361.41 g/mol [1] |

| Appearance | Dark purple / bright violet crystalline powder[2][5] |

| Melting Point | 120-121 °C (with decomposition)[6] |

| Solubility | Sparingly soluble: Water, Benzene[3][7] Very soluble: Acetone, Chloroform, Dichloromethane, Acetonitrile, Pyridine, Ethanol, Dimethylformamide[6][7] |

| UV-Vis (in Pyridine) | λmax (nm): 474.5, 491, 509, 527.5, 549, 572.5[7] |

| Infrared (IR) | νas(Mn-O) stretch: ~900 cm⁻¹[5] |

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound.

Protocol 1: Synthesis from Potassium Permanganate and Tetrabutylammonium Bromide

This method is a straightforward metathesis reaction.

Materials:

-

Potassium permanganate (KMnO₄)

-

Tetrabutylammonium bromide ((C₄H₉)₄NBr)

-

Deionized water

Procedure:

-

Prepare separate aqueous solutions of potassium permanganate and tetrabutylammonium bromide.

-

Slowly add the tetrabutylammonium bromide solution dropwise to the stirred potassium permanganate solution at room temperature.[3]

-

A purple precipitate of this compound will form immediately due to its low solubility in water.[3]

-

Continue stirring for a short period to ensure complete precipitation.

-

Collect the crystalline precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid thoroughly with several portions of ice-cold deionized water until the filtrate is colorless.

-

Dry the product in vacuo at room temperature to a constant weight.[8] Caution: Do not heat the product during drying as quaternary ammonium permanganates can decompose explosively at elevated temperatures.[8]

Protocol 2: Synthesis from Sodium Permanganate and Tetrabutylammonium Hydrogensulfate

This protocol, adapted from a reported procedure, utilizes different starting materials but follows the same precipitation principle and achieves a very high yield.[5]

Materials:

-

Tetrabutylammonium hydrogensulfate ((C₄H₉)₄NHSO₄, 34.0 g, 100 mmol)

-

1M Sodium hydroxide (NaOH) solution (101 mL)

-

40% Sodium permanganate (NaMnO₄) solution (29 mL, ~110 mmol)

-

Ice-cold deionized water

Procedure:

-

In a 500 mL beaker, create a slurry of tetrabutylammonium hydrogensulfate in 50 mL of ice-cold water.[5]

-

Add 101 mL of 1M NaOH solution to the slurry and stir until all solids have dissolved. The pH should be approximately 11-12.[5]

-

Place the beaker in an ice bath to maintain a low temperature.

-

Dilute 29 mL of 40% aqueous sodium permanganate solution with 50 mL of cold water.[5]

-

Gradually add the diluted sodium permanganate solution to the stirred tetrabutylammonium salt solution. A thick, blackberry-colored sludge will form.[5]

-

Continue to stir the mixture vigorously on the ice bath for approximately 20 minutes. The mixture will become a fine-grained purple solid with a purple supernatant.[5]

-

Collect the solid product on a large glass Büchner funnel (medium porosity).[5]

-

Compress the filter cake thoroughly and wash with multiple portions of ice-cold water (e.g., 8 x 20 mL).[5]

-

Fluff the cake with a spatula and wash with an additional 100 mL of ice-cold water. The final washings should be only faintly purple.[5]

-

Dry the solids first by air suction on the funnel and then under high vacuum for an extended period (e.g., 24 hours) at room temperature.[5] The final product is a bright violet powder.[5]

Safety and Handling

Critical Safety Precautions:

-

Explosion Hazard: Quaternary ammonium permanganates, including TBAP, can decompose explosively upon heating (at temperatures of 80 °C or above).[8] Drying must be conducted at room temperature under vacuum. Avoid friction and shock.[9]

-

Strong Oxidizer: TBAP is a strong oxidizing agent and may intensify fires.[8] Keep it away from combustible materials, heat, open flames, and hot surfaces.[7][8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, chemical-resistant gloves, and a lab coat when handling TBAP and its precursors.[8]

-

Irritant: The compound causes skin and eye irritation and may cause respiratory irritation.[8] Handle in a well-ventilated area or a fume hood.

-

Storage: Store TBAP in a tightly closed, dark bottle in a refrigerator to maintain its stability.[5][8] It is known to decompose slowly over several weeks at room temperature.[8]

-

Disposal: Dispose of waste materials according to institutional and local regulations for oxidizing and hazardous chemicals.

Diagrams and Workflows

Logical Relationship of Synthesis Components

The synthesis of this compound is based on a straightforward ion exchange mechanism, driven by the principle of precipitation.

Caption: Ion exchange mechanism in the synthesis of TBAP.

Experimental Workflow for TBAP Synthesis

The following diagram illustrates the general experimental procedure for synthesizing and isolating this compound.

Caption: General experimental workflow for TBAP synthesis.

References

- 1. This compound synthesis - chemicalbook [chemicalbook.com]

- 2. Cas 35638-41-6,this compound | lookchem [lookchem.com]

- 3. This compound|Organic Soluble Oxidant [benchchem.com]

- 4. This compound: an efficient oxidant for organic substrates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. sciencemadness.org [sciencemadness.org]

- 6. This compound [chemister.ru]

- 7. This compound: an efficient oxidant for organic substrates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. christou.chem.ufl.edu [christou.chem.ufl.edu]

- 9. UV-visible spectral identification of the solution-phase and solid-phase permanganate oxidation reactions of thymine acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Tetrabutylammonium Permanganate (CAS 35638-41-6) for Research and Development

Introduction

Tetrabutylammonium permanganate (TBAP), identified by CAS number 35638-41-6, is a potent and versatile oxidizing agent that has carved a significant niche in both organic and inorganic chemistry. Comprising a permanganate anion and a tetrabutylammonium cation, this compound uniquely combines the strong oxidizing power of permanganate with excellent solubility in a wide range of organic solvents.[1] This property overcomes the primary limitation of traditional inorganic permanganates like potassium permanganate (KMnO₄), which are largely insoluble in non-aqueous media. The enhanced solubility allows for reactions to be conducted under homogeneous, mild, and controlled conditions, making TBAP an invaluable tool for researchers, scientists, and drug development professionals.[1][2] This guide provides an in-depth overview of its properties, synthesis, applications, experimental protocols, and safety considerations.

Physicochemical Properties

This compound is a dark purple, crystalline, and stable solid at room temperature.[1][3] The large, lipophilic tetrabutylammonium cation facilitates its dissolution in organic solvents, which is central to its utility in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 35638-41-6 | [3][4][5][6][7] |

| Molecular Formula | C₁₆H₃₆MnNO₄ | [3][4][6][7] |

| Molecular Weight | 361.4 g/mol | [4][6] |

| Appearance | Dark purple solid | [3] |

| Solubility | Soluble in organic solvents (e.g., pyridine, dichloromethane); sparingly soluble in water.[1][2] | [1][2] |

Synthesis and Experimental Protocols

The most common and efficient method for preparing TBAP is through a metathesis or double displacement reaction in an aqueous medium.[2]

General Synthesis via Aqueous Metathesis

This procedure involves the reaction between an aqueous solution of potassium permanganate and an aqueous solution of tetrabutylammonium bromide. The low solubility of the resulting TBAP in water causes it to precipitate, driving the reaction to completion.[2]

Detailed Protocol:

-

Preparation of Solutions: Prepare a saturated aqueous solution of potassium permanganate (KMnO₄) and a separate aqueous solution of tetrabutylammonium bromide ((C₄H₉)₄NBr).

-

Reaction: Slowly add the tetrabutylammonium bromide solution dropwise to the stirred potassium permanganate solution.

-

Precipitation: A purple precipitate of this compound will form immediately upon mixing.[2]

-

Isolation: Collect the precipitate by filtration using a Buchner funnel.

-

Drying: Dry the collected solid in vacuo at room temperature. Warning: Do not dry at elevated temperatures, as quaternary ammonium permanganates can decompose, sometimes explosively.[8] The tetrabutylammonium salt is noted to be more stable but caution is still required.[8]

Core Applications and Reaction Mechanisms

TBAP's utility spans several domains of chemistry, primarily driven by its controlled oxidizing capabilities.

Selective Oxidation in Organic Synthesis

TBAP is widely used as an oxidant for a variety of organic functional groups. Its solubility in organic solvents allows these reactions to proceed under mild and homogeneous conditions, often leading to higher selectivity compared to heterogeneous reactions with KMnO₄.[1] Common applications include the oxidation of alcohols, alkenes, and halogenated aromatic compounds.[3][4] The reduction of the permanganate ion typically yields manganese dioxide (MnO₂), a solid that can be easily removed by filtration.[2]

| Reaction Type | Substrate Example | Product Example | Significance |

| Alcohol Oxidation | Primary & Secondary Alcohols | Aldehydes & Ketones | Offers controlled oxidation with minimal risk of over-oxidation to carboxylic acids.[9] |

| Alkene Oxidation | Alkenes | Diols, Ketones (via cleavage) | A valuable tool for functional group transformation in complex molecule synthesis.[3] |

| Aromatic Oxidation | 4-halo-2-nitrotoluene | 4-halo-2-nitrobenzoic acid | Efficiently oxidizes activated side chains on aromatic rings to carboxylic acids.[4] |

Inorganic Complex Synthesis in Nonaqueous Media

A significant advantage of TBAP is its use in non-aqueous solvents for inorganic synthesis.[8] This approach allows for the synthesis of novel manganese complexes that are otherwise inaccessible in aqueous solutions due to hydrolysis.[2] The lower reduction potential of permanganate in solvents like DMF makes it a milder and more controllable reagent for these transformations.[8]

Experimental Protocol: Synthesis of a Dinuclear Mn(III) Complex This protocol, adapted from Christou et al., demonstrates the use of TBAP to synthesize a known manganese(III) picolinate complex in ethanol.[8]

-

Reactant Solution: In a flask, dissolve manganese(II) acetate tetrahydrate (Mn(OAc)₂·4H₂O, 1.47 g, 6.0 mmol) and picolinic acid (3.0 g, 24.4 mmol) in 30 mL of ethanol (EtOH) with rapid stirring.

-

Addition of TBAP: Add solid this compound (0.72 g, 2.0 mmol) in small portions to the stirred solution over approximately 10 minutes.

-

Crystallization: The resulting bright red solution will soon deposit red crystals of the Mn(III) complex.

-

Isolation: Collect the crystals by filtration, wash thoroughly with ethanol, and dry in vacuo.

-

Yield: This method can produce high yields of 40-70%.[8]

Safety and Handling

While a highly effective reagent, TBAP is a strong oxidizer and must be handled with appropriate care.

| Aspect | Guideline |

| Hazard Class | Strong Oxidizer.[10] May intensify fire. Causes skin and eye irritation. |

| Handling | Use in a well-ventilated area or chemical fume hood.[11] Avoid breathing dust.[11] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves and safety goggles.[12] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from heat, sparks, open flames, and other sources of ignition. Store away from combustible and reducing materials.[11] |

| Decomposition | Can decompose upon heating.[4] Although more stable than other ammonium permanganates, avoid drying at elevated temperatures.[8] |

| Disposal | Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11][12] |

Conclusion

This compound is a superior alternative to traditional inorganic permanganates for a host of synthetic applications. Its solubility in organic solvents enables controlled, selective, and mild oxidations in homogeneous systems. From the functionalization of complex organic molecules in drug discovery to the synthesis of novel inorganic materials, TBAP provides chemists with a powerful and versatile tool. Adherence to proper synthesis and safety protocols is essential to harness its full potential effectively and safely in a research and development setting.

References

- 1. This compound: an efficient oxidant for organic substrates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. This compound|Organic Soluble Oxidant [benchchem.com]

- 3. Cas 35638-41-6,this compound | lookchem [lookchem.com]

- 4. Buy this compound | 35638-41-6 [smolecule.com]

- 5. This compound | 35638-41-6 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. aablocks.com [aablocks.com]

- 8. christou.chem.ufl.edu [christou.chem.ufl.edu]

- 9. nbinno.com [nbinno.com]

- 10. Ammonium permanganate - Wikipedia [en.wikipedia.org]

- 11. ocsb-on.newlook.safeschoolssds.com [ocsb-on.newlook.safeschoolssds.com]

- 12. reagentsstage.cimm2.com [reagentsstage.cimm2.com]

Tetrabutylammonium Permanganate: A Technical Guide to its Physical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium permanganate (TBAP), a quaternary ammonium salt of permanganic acid, serves as a powerful oxidizing agent in organic synthesis. Its distinct advantage over more traditional permanganate salts, such as potassium permanganate, lies in its enhanced solubility in a wide array of organic solvents. This property facilitates homogeneous reaction conditions, often leading to milder reaction pathways, increased selectivity, and higher yields. This technical guide provides an in-depth overview of the physical appearance and solubility characteristics of this compound, complete with experimental protocols for its synthesis and a proposed method for solubility determination.

Physical Appearance

This compound is a stable crystalline solid at room temperature.[1][2] Its most notable physical characteristic is its intense dark purple or bright violet coloration, a feature attributable to the permanganate anion (MnO₄⁻).[1][3] The color arises from a ligand-to-metal charge transfer (LMCT) transition within the permanganate ion.[4] The compound typically presents as a fine powder or crystalline mass.[1][3]

Key Physical Properties:

-

Molecular Formula: C₁₆H₃₆MnNO₄[2]

-

Molecular Weight: 361.40 g/mol [2]

-

Melting Point: 120-121 °C (with decomposition)[5]

-

Appearance: Dark purple to bright violet crystalline solid or powder[1][3][6]

Solubility Profile

The primary advantage of this compound in synthetic organic chemistry is its solubility in non-aqueous media. Unlike potassium permanganate, which is largely insoluble in most organic solvents, TBAP dissolves readily in a variety of common organic solvents, allowing for reactions to be carried out in a single phase.[4][7]

Table 1: Qualitative Solubility of this compound [5]

| Solvent | Qualitative Solubility |

| Water | Sparingly soluble |

| Acetone | Very soluble |

| Acetonitrile | Very soluble |

| Benzene | Soluble |

| Chloroform | Very soluble |

| Dimethylformamide (DMF) | Very soluble |

| Ethanol | Very soluble |

| Methylene Chloride | Very soluble |

| Pyridine | Very soluble |

This enhanced solubility is due to the large, lipophilic tetrabutylammonium cation, which effectively shields the charge of the permanganate anion and facilitates its dissolution in organic media.[3]

Experimental Protocols

Synthesis of this compound via Metathesis

This protocol describes a common and efficient method for the preparation of this compound from potassium permanganate and tetrabutylammonium bromide via a metathesis (ion exchange) reaction in an aqueous medium.[4]

Materials:

-

Potassium permanganate (KMnO₄)

-

Tetrabutylammonium bromide (TBABr)

-

Deionized water

Procedure:

-

Prepare a saturated aqueous solution of potassium permanganate at room temperature.

-

Separately, prepare an aqueous solution of tetrabutylammonium bromide.

-

While stirring the potassium permanganate solution vigorously, slowly add the tetrabutylammonium bromide solution dropwise.

-

A purple precipitate of this compound will form immediately due to its low solubility in water.[4]

-

Continue stirring the mixture for a short period to ensure complete precipitation.

-

Collect the solid product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with several portions of cold deionized water to remove any remaining water-soluble impurities.

-

Dry the purified this compound under vacuum to a constant weight. The product should be stored in a dark, cool place as it can slowly decompose over time.[4]

An alternative synthesis route utilizes tetrabutylammonium hydrogensulfate and sodium permanganate in an aqueous solution.[1]

Proposed Protocol for Quantitative Solubility Determination

This protocol outlines a method for determining the quantitative solubility of this compound in an organic solvent using UV-Vis spectrophotometry, based on the strong absorbance of the permanganate ion.

Equipment:

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

-

Constant temperature bath or shaker

-

Syringe filters (solvent-compatible, e.g., PTFE)

Procedure:

Part A: Preparation of a Calibration Curve

-

Accurately weigh a small amount of dry this compound and dissolve it in a known volume of the chosen organic solvent to prepare a stock solution of known concentration.

-

Perform a series of serial dilutions of the stock solution to create a set of standard solutions with decreasing, known concentrations.

-

Using the UV-Vis spectrophotometer, measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the permanganate ion in that solvent (typically around 525 nm).

-

Plot a graph of absorbance versus concentration to generate a calibration curve. The relationship should be linear in accordance with the Beer-Lambert law.

Part B: Determination of Solubility

-

Prepare a supersaturated mixture of this compound in the chosen organic solvent in a sealed container.

-

Agitate the mixture in a constant temperature bath for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Allow the undissolved solid to settle.

-

Carefully draw a sample of the supernatant (the saturated solution) using a syringe and immediately pass it through a syringe filter to remove any suspended solid particles.

-

Accurately dilute a known volume of the filtered saturated solution with the pure solvent to a concentration that falls within the range of the calibration curve.

-

Measure the absorbance of the diluted solution at λmax.

-

Using the equation of the line from the calibration curve, calculate the concentration of the diluted solution.

-

From the dilution factor, calculate the concentration of the original saturated solution. This value represents the solubility of this compound in that solvent at the specified temperature.

Visualization of Key Relationships

The following diagrams illustrate the logical relationships concerning the synthesis and utility of this compound.

References

- 1. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]

- 2. This compound | C16H36MnNO4 | CID 11760202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound|Organic Soluble Oxidant [benchchem.com]

- 4. christou.chem.ufl.edu [christou.chem.ufl.edu]

- 5. This compound [chemister.ru]

- 6. Cas 35638-41-6,this compound | lookchem [lookchem.com]

- 7. This compound: an efficient oxidant for organic substrates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

thermal stability of solid Tetrabutylammonium permanganate

An In-depth Technical Guide to the Thermal Stability of Solid Tetrabutylammonium Permanganate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (TBAP) is a potent, phase-transfer oxidizing agent with the chemical formula [N(C₄H₉)₄]MnO₄. As a dark purple solid, it offers the advantage of being soluble in various organic solvents, facilitating a wide range of oxidation reactions in non-aqueous media.[1] Despite its utility, the application of TBAP, particularly on a larger scale, necessitates a thorough understanding of its thermal stability to ensure safe handling and processing. This technical guide provides a comprehensive overview of the current knowledge regarding the thermal properties of solid this compound, including its decomposition characteristics, relevant experimental protocols for thermal analysis, and a proposed logical decomposition pathway.

Thermal Stability and Decomposition Data

Solid this compound is reported to be stable at room temperature, though it undergoes slow decomposition over several weeks, resulting in a brown, sticky solid.[2] Its stability is enhanced by storage in a refrigerator.[2] Upon heating, TBAP decomposes, but notably, it does so non-explosively, which distinguishes it from other quaternary ammonium permanganates containing unsaturated groups in the cation that may detonate at temperatures of 80°C or higher.[2][3]

While detailed quantitative data from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for solid this compound is not extensively available in the public domain, the following table summarizes the known thermal properties.

| Parameter | Value | Source(s) |

| Physical Appearance | Dark purple solid | [4] |

| Room Temperature Stability | Stable, with slow decomposition over weeks | [2] |

| Decomposition Onset | Begins to decompose around 80 °C (non-explosively) | [2][3] |

| Reported Decomposition Temperature | 120-121 °C (may coincide with melting) |

Experimental Protocols for Thermal Analysis

To assess the thermal stability of energetic materials like this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable techniques.[5] Below are detailed, generalized methodologies for conducting these key experiments.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This is crucial for determining decomposition temperatures and mass loss profiles.

Objective: To determine the onset temperature of decomposition and the percentage of mass loss at different stages of heating.

Apparatus: A calibrated Thermogravimetric Analyzer.

Experimental Workflow:

Caption: TGA Experimental Workflow for TBAP.

Detailed Steps:

-

Sample Preparation: Accurately weigh approximately 2-5 mg of solid this compound into a clean, tared TGA crucible (alumina or platinum is recommended for higher temperatures).

-

Instrument Setup: Place the sample crucible into the TGA instrument's autosampler or manual holder. Purge the furnace with an inert atmosphere, such as nitrogen or argon, at a flow rate of 20-50 mL/min to prevent oxidative side reactions. Allow the system to equilibrate at a starting temperature, typically 30 °C.

-

Thermal Program: Heat the sample from 30 °C to a final temperature of approximately 600 °C at a constant heating rate of 10 °C/min.

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of mass loss from the derivative curve (DTG). Calculate the percentage of mass lost at each decomposition step.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. This technique is used to identify phase transitions such as melting and to determine the enthalpy of decomposition.

Objective: To determine the melting point, decomposition temperature, and the enthalpy of decomposition (exothermic or endothermic nature).

Apparatus: A calibrated Differential Scanning Calorimeter.

Experimental Workflow:

Caption: DSC Experimental Workflow for TBAP.

Detailed Steps:

-

Sample Preparation: Weigh 1-3 mg of solid this compound into a DSC pan. Hermetically seal the pan to contain any evolved gases during the initial stages of decomposition.

-

Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

-

Thermal Program: Equilibrate the cell at 30 °C and then heat the sample at a constant rate of 10 °C/min to a temperature of around 400 °C, or until the decomposition is complete.

-

Data Acquisition: Record the differential heat flow to the sample relative to the reference pan as a function of temperature.

-

Data Analysis: Analyze the resulting DSC thermogram to identify endothermic peaks (indicative of melting) and exothermic peaks (indicative of decomposition). Determine the onset and peak temperatures for these transitions and calculate the associated enthalpy changes (ΔH).

Proposed Thermal Decomposition Pathway

The thermal decomposition of solid this compound is expected to involve the breakdown of both the tetrabutylammonium cation and the permanganate anion. Based on the decomposition of analogous compounds, a plausible logical pathway is proposed. The permanganate anion is a strong oxidizer, while the tetrabutylammonium cation can be oxidized. The decomposition is likely a complex redox process.

The decomposition of the tetrabutylammonium cation in other salts is known to occur at elevated temperatures (e.g., 300-410 °C for tetrabutylammonium hexamolybdate).[6] The permanganate anion (MnO₄⁻) typically decomposes to form manganese oxides and oxygen gas.

Caption: Logical Decomposition Pathway of TBAP.

Description of Pathway: Upon heating, solid this compound undergoes an intramolecular redox reaction. The permanganate anion acts as the primary oxidant, while the organic tetrabutylammonium cation serves as the reductant. The likely products include:

-

Solid Residue: A mixture of manganese oxides, such as manganese(IV) oxide (MnO₂) and manganese(III) oxide (Mn₂O₃).

-

Gaseous Products: The oxidation of the butyl chains of the cation is expected to produce carbon dioxide (CO₂) and water (H₂O). The nitrogen atom may be released as nitrogen oxides (NOx) or elemental nitrogen (N₂). The decomposition of the permanganate anion will also release oxygen (O₂).

-

Organic Residues: Incomplete combustion may lead to the formation of smaller volatile organic compounds or a non-volatile carbonaceous residue.

Safety and Handling Considerations

Given its nature as a strong oxidizing agent and its potential for energetic decomposition, the following safety precautions are paramount when handling solid this compound:

-

Avoid Heat and Friction: Do not subject the material to high temperatures, grinding, or impact, which could initiate decomposition.

-

Incompatible Materials: Keep away from combustible materials, reducing agents, and strong acids.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of any potential decomposition products.

-

Storage: Store in a cool, dry, and dark place, away from incompatible materials. Refrigeration is recommended for long-term stability.[2]

Conclusion

Solid this compound is a valuable oxidizing agent with moderate thermal stability. While it decomposes at elevated temperatures, it does so in a less hazardous, non-explosive manner compared to some of its chemical relatives. A comprehensive understanding of its thermal behavior through techniques like TGA and DSC is crucial for its safe application. This guide provides the foundational knowledge of its stability, detailed protocols for its analysis, and a logical framework for understanding its decomposition, thereby supporting its responsible use in research and development. Further experimental studies are warranted to provide more precise quantitative data on its thermal decomposition kinetics and to fully characterize its decomposition products.

References

- 1. This compound: an efficient oxidant for organic substrates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. christou.chem.ufl.edu [christou.chem.ufl.edu]

- 3. researchgate.net [researchgate.net]

- 4. Cas 35638-41-6,this compound | lookchem [lookchem.com]

- 5. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the History, Discovery, and Application of Quaternary Ammonium Permanganates

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, discovery, and core applications of quaternary ammonium permanganates. These compounds have emerged as versatile and powerful oxidizing agents in organic synthesis, largely due to their enhanced solubility in nonpolar solvents, a feature made possible by the marriage of the quaternary ammonium cation with the permanganate anion. This guide provides a comprehensive overview of their development, detailed experimental protocols for their synthesis, and a summary of their physicochemical properties.

A Brief History: The Dawn of Phase-Transfer Catalysis

The story of quaternary ammonium permanganates is intrinsically linked to the development of phase-transfer catalysis (PTC) in the latter half of the 20th century. Prior to the advent of PTC, the potent oxidizing power of the permanganate ion (MnO₄⁻), typically delivered from inorganic salts like potassium permanganate (KMnO₄), was largely confined to aqueous or highly polar solvent systems due to its poor solubility in organic media. This limitation significantly hampered its application in the oxidation of a wide array of organic substrates.

The groundbreaking work of Charles Starks in the early 1970s on phase-transfer catalysis revolutionized the field. His research demonstrated that lipophilic quaternary ammonium cations could effectively shuttle anions from an aqueous phase into an organic phase, where they could then react with organic substrates. An early publication that paved the way for this understanding was titled "Purple Benzene," vividly describing the solubilization of permanganate in benzene using a quaternary ammonium salt.[1] This pivotal discovery opened the door for the synthesis and isolation of quaternary ammonium permanganates as stable, solid reagents.

While ammonium permanganate (NH₄MnO₄) was first prepared by Eilhard Mitscherlich in 1824, the synthesis of quaternary ammonium permanganates as distinct and useful reagents in organic chemistry gained traction with the rise of PTC.[2] These compounds offered chemists a way to harness the oxidative strength of permanganate in a form that was compatible with a much broader range of organic solvents and substrates.

Synthesis of Quaternary Ammonium Permanganates

The primary method for the synthesis of quaternary ammonium permanganates is a metathesis or ion-exchange reaction. This typically involves the reaction of a quaternary ammonium halide (most commonly the chloride or bromide salt) with an alkali metal permanganate, usually potassium permanganate, in an aqueous solution.[3][4] The general reaction scheme is as follows:

R₄N⁺X⁻ (aq) + KMnO₄ (aq) → R₄N⁺MnO₄⁻ (s) + KX (aq)

The desired quaternary ammonium permanganate, being significantly less soluble in water than the starting materials, precipitates out of the solution and can be collected by filtration.

Key Physicochemical Properties

Quaternary ammonium permanganates are typically dark purple, crystalline solids. Their solubility in organic solvents is a key characteristic that distinguishes them from inorganic permanganate salts. The nature of the alkyl groups (R) on the quaternary ammonium cation influences the solubility and other physical properties of the salt.

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| Tetrabutylammonium permanganate | TBAP | C₁₆H₃₆MnNO₄ | 361.41 | 120-121 (decomposes) | Very soluble in acetone, acetonitrile, chloroform, dimethylformamide, ethanol, methylene chloride, and pyridine; soluble in benzene.[5] |

| Cetyltrimethylammonium permanganate | CTAP | C₁₉H₄₂MnNO₄ | 403.50 | - | Soluble in dichloromethane.[6] |

| Benzyltriethylammonium permanganate | BTEAP | C₁₃H₂₂MnNO₄ | 311.27 | - | - |

Table 1: Physicochemical Properties of Selected Quaternary Ammonium Permanganates.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the synthesis of two common quaternary ammonium permanganates.

Synthesis of this compound (TBAP)

This protocol is based on the widely used metathesis reaction.

Materials:

-

Potassium permanganate (KMnO₄)

-

Tetrabutylammonium bromide (TBAB)

-

Distilled water

Procedure:

-

Prepare a saturated aqueous solution of potassium permanganate.

-

Prepare an aqueous solution of tetrabutylammonium bromide.

-

Slowly add the tetrabutylammonium bromide solution to the stirred potassium permanganate solution.

-

A purple precipitate of this compound will form immediately.[3]

-

Continue stirring for a short period to ensure complete reaction.

-

Collect the precipitate by vacuum filtration.

-

Wash the solid with cold distilled water to remove any remaining starting materials.

-

Dry the product in a desiccator at room temperature. Caution: Do not heat, as quaternary ammonium permanganates can be thermally unstable.

Synthesis of Cetyltrimethylammonium Permanganate (CTAP)

This protocol outlines the in-situ generation and use of CTAP for the oxidation of an aromatic hydrocarbon.[6]

Materials:

-

Potassium permanganate (KMnO₄)

-

Cetyltrimethylammonium bromide (CTAB)

-

Diphenylmethane

-

Dichloromethane (CH₂Cl₂)

-

Distilled water

Procedure:

-

To a reaction flask equipped with a magnetic stirrer, add 75 mL of distilled water.

-

While stirring vigorously (550 rpm), gently add 4.03 g (10 mmoles) of cetyltrimethylammonium bromide.

-

Slowly add the stoichiometric amount of potassium permanganate to the solution to form cetyltrimethylammonium permanganate in situ.

-

Dissolve 0.84 g (5 mmoles) of diphenylmethane in dichloromethane.

-

Gently add the diphenylmethane solution to the aqueous reaction mixture.

-

Maintain vigorous stirring and heat the reaction mixture to 50 °C for 90 minutes.

-

The progress of the oxidation can be monitored by thin-layer chromatography.

Mechanism of Action in Organic Synthesis: Oxidation via Phase Transfer Catalysis

Quaternary ammonium permanganates are highly effective oxidizing agents for a variety of organic substrates, including alcohols, aldehydes, alkenes, and aromatic hydrocarbons.[3][6] Their efficacy stems from their ability to deliver the permanganate anion into the organic phase, where it can readily interact with the substrate.

The mechanism of oxidation often proceeds via a phase-transfer catalytic cycle. The quaternary ammonium cation acts as a shuttle, transporting the permanganate anion from the aqueous phase (or from the solid salt) into the organic phase. Once in the organic phase, the "naked" and highly reactive permanganate anion oxidizes the organic substrate. The reduced manganese species (typically MnO₂) and the quaternary ammonium cation then return to the interface for the cycle to continue.

Below is a generalized workflow for the oxidation of an aromatic hydrocarbon using a quaternary ammonium permanganate, which can be visualized as a logical relationship diagram.

Caption: Phase-transfer catalysis workflow for permanganate oxidation.

Conclusion

Quaternary ammonium permanganates represent a significant advancement in the field of organic oxidation chemistry. Born from the principles of phase-transfer catalysis, these reagents have provided chemists with a powerful and versatile tool for a wide range of synthetic transformations. Their straightforward synthesis, coupled with their enhanced solubility in organic media, has solidified their place in the modern synthetic chemist's toolkit. Future research in this area may focus on the development of chiral quaternary ammonium permanganates for asymmetric oxidations and the immobilization of these reagents on solid supports for easier separation and recycling.

References

An In-depth Technical Guide to the Decomposition Products of Tetrabutylammonium Permanganate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the decomposition of tetrabutylammonium permanganate (TBAP). Due to the limited availability of dedicated studies on the specific decomposition products of TBAP, this guide synthesizes information from the known chemistry of its constituent ions—the tetrabutylammonium cation and the permanganate anion—to predict and characterize its decomposition pathway and resultant products.

Executive Summary

This compound is a powerful oxidizing agent utilized in organic synthesis due to its solubility in organic solvents.[1][2] While stable for extended periods at room temperature, it is susceptible to thermal decomposition at elevated temperatures and can also degrade over time.[3][4] This guide outlines the expected decomposition products, the underlying chemical mechanisms, and proposes robust analytical methodologies for their identification and quantification. The primary decomposition products are anticipated to be manganese dioxide (MnO₂), tributylamine, and butene, formed through a combination of redox reactions and thermal elimination pathways.

Predicted Decomposition Products

The thermal decomposition of this compound is predicted to yield both inorganic and organic products. The permanganate anion acts as the oxidant, while the tetrabutylammonium cation undergoes thermal degradation.

Inorganic Products

The most commonly observed product from the reduction of permanganate in organic media is manganese dioxide (MnO₂), a brown-black solid.[2] The slow decomposition of TBAP at room temperature over several weeks is known to yield a "brown, sticky solid," which is consistent with the formation of MnO₂ mixed with organic byproducts.[3] While soluble Mn(IV) and Mn(III) species have also been implicated in permanganate reductions, solid MnO₂ is the most likely final inorganic product of thermal decomposition.[2]

Organic Products

The decomposition of the tetrabutylammonium cation is expected to proceed primarily via Hofmann elimination, a characteristic reaction of quaternary ammonium salts. This pathway involves the abstraction of a β-hydrogen by a base (in this case, likely an oxygen from the permanganate anion or an intermediate), leading to the formation of an alkene and a tertiary amine. For the tetrabutylammonium cation, this would result in tributylamine and 1-butene.

A secondary, less common pathway for the decomposition of quaternary ammonium salts is nucleophilic substitution, which would yield products such as butyl derivatives. However, under thermal conditions, Hofmann elimination is generally the dominant mechanism.

A summary of the predicted decomposition products is presented in Table 1.

| Product Category | Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Physical State at STP |

| Inorganic | Manganese Dioxide | MnO₂ | 86.94 | Brown-black solid |

| Organic | Tributylamine | C₁₂H₂₇N | 185.35 | Colorless liquid |

| Organic | 1-Butene | C₄H₈ | 56.11 | Colorless gas |

Table 1: Predicted Decomposition Products of this compound

Proposed Decomposition Pathway

The overall decomposition of this compound can be conceptualized as an intramolecular redox reaction followed by thermal elimination. The permanganate anion (Mn(VII)) is reduced, while the organic cation is oxidized and fragmented.

Caption: Proposed reaction pathway for the thermal decomposition of TBAP.

Experimental Protocols

Synthesis of this compound

A common and straightforward method for preparing TBAP involves the metathesis reaction between aqueous solutions of potassium permanganate and a tetrabutylammonium salt, such as tetrabutylammonium bromide.[2]

Protocol:

-

Prepare a concentrated aqueous solution of tetrabutylammonium bromide.

-

Prepare a stirred aqueous solution of potassium permanganate.

-

Slowly add the tetrabutylammonium bromide solution dropwise to the potassium permanganate solution with continuous stirring.

-

A purple precipitate of this compound will form as it is sparingly soluble in water.

-

Collect the crystalline precipitate by filtration.

-

Wash the precipitate with cold deionized water to remove any remaining soluble salts.

-

Dry the product in vacuo at room temperature to avoid thermal decomposition.

Analysis of Decomposition Products by TGA-MS

Thermogravimetric analysis coupled with mass spectrometry (TGA-MS) is an ideal technique for determining the thermal stability of TBAP and identifying its gaseous decomposition products.

Protocol:

-

Place a small, accurately weighed sample (1-5 mg) of dried TBAP into a TGA sample pan.

-

Heat the sample under an inert atmosphere (e.g., nitrogen or argon) at a controlled rate (e.g., 10 °C/min) over a temperature range of 25 °C to 600 °C.

-

Continuously monitor the sample mass as a function of temperature to identify decomposition stages.

-

The evolved gases from the TGA are transferred via a heated transfer line to a mass spectrometer.

-

The mass spectrometer is set to scan a mass-to-charge (m/z) range relevant for the expected products (e.g., m/z 10-200) to identify species like butene (m/z 56) and fragments of tributylamine.

Analysis of Decomposition Products by Pyrolysis-GC-MS

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is a powerful tool for characterizing both volatile and semi-volatile organic decomposition products.

Protocol:

-

Place a small amount of TBAP into a pyrolysis sample holder.

-

The sample is rapidly heated to a specific decomposition temperature (e.g., determined from TGA data, likely in the 200-400 °C range) in the pyrolysis unit.

-

The decomposition products are swept by a carrier gas into a gas chromatograph (GC).

-

The GC column separates the individual components of the decomposition mixture based on their boiling points and polarity.

-

The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass spectra and comparison to spectral libraries. This is expected to confirm the presence of tributylamine and butene.

-

The solid residue remaining after pyrolysis can be analyzed by techniques such as X-ray diffraction (XRD) to confirm its identity as MnO₂.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive analysis of TBAP decomposition.

References

- 1. This compound: an efficient oxidant for organic substrates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. This compound|Organic Soluble Oxidant [benchchem.com]

- 3. christou.chem.ufl.edu [christou.chem.ufl.edu]

- 4. This compound: an efficient oxidant for organic substrates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Potential Hazards and Toxicity of Tetrabutylammonium Permanganate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetrabutylammonium permanganate (TBAP), a potent oxidizing agent, is a valuable reagent in organic synthesis. However, its utility is accompanied by significant potential hazards, including a risk of explosive decomposition and inherent toxicity. This technical guide provides a comprehensive overview of the known and potential hazards and toxicity of this compound, drawing upon available data for the compound and its constituent ions: the tetrabutylammonium cation and the permanganate anion. This document summarizes key safety information, outlines toxicological properties based on related compounds, and provides guidance on safe handling and synthesis.

Chemical and Physical Properties

This compound is a dark purple crystalline solid. It is soluble in many organic solvents, which contributes to its utility in a variety of reaction media.[1][2]

| Property | Value | Reference |

| Chemical Formula | C₁₆H₃₆MnNO₄ | [3] |

| Molar Mass | 361.40 g/mol | [3] |

| Appearance | Dark purple crystalline solid | [4] |

| Solubility | Soluble in organic solvents such as pyridine, acetone, chloroform, and dichloromethane.[1][2] Sparingly soluble in water.[1] | [1][2] |

Hazard Identification and Classification

Anticipated GHS Hazard Classification:

| Hazard Class | Hazard Category | Hazard Statement |

| Oxidizing solids | Category 2 | H272: May intensify fire; oxidizer |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity – single exposure | Category 3 (Respiratory system) | H335: May cause respiratory irritation |

Classification is based on the GHS classification for the closely related compound, Tetrabutylammonium perchlorate.[5]

Physical and Chemical Hazards

The primary physical hazard of this compound is its nature as a strong oxidizing agent .[4] It can intensify fires and may cause fire or explosion upon contact with combustible materials.[5][6]

A significant concern is its thermal instability . Quaternary ammonium permanganates, including TBAP, can decompose, sometimes explosively, at elevated temperatures. While this compound is reported to be less prone to explosive decomposition than some other quaternary ammonium permanganates, it will still decompose at temperatures around 80-90°C, though not always explosively.[7][8] It is recommended to dry the compound in vacuo at room temperature.[7]

Health Hazards

The health hazards of this compound are a composite of the toxicities of the permanganate anion and the tetrabutylammonium cation.

-

Permanganate Anion: Permanganate is a corrosive and strong irritant.[9][10][11] Ingestion of potassium permanganate can lead to severe gastrointestinal burns, nausea, vomiting, and in sufficient quantities (a fatal dose is estimated at 5-10 grams for an adult), it can cause systemic effects such as renal and liver damage, and cardiovascular collapse.[9][10][11][12]

-

Tetrabutylammonium Cation: Quaternary ammonium compounds generally exhibit low to moderate acute toxicity.[13][14] However, they can be irritating to the skin and eyes.[13][14] At high concentrations or with prolonged exposure, more severe effects such as respiratory distress and organ damage have been noted.[13]

Based on this, this compound is expected to be harmful if swallowed , causing irritation and potential corrosion of the gastrointestinal tract. It is also likely to be a skin and eye irritant , and inhalation of dust may cause respiratory irritation .[5]

Quantitative Toxicity Data (Surrogate Data)

Specific quantitative toxicity data (e.g., LD50, LC50) for this compound are not available in the reviewed literature. The following table summarizes available data for related compounds to provide an estimate of its potential toxicity.

| Compound | Test Type | Route of Administration | Species | Value | Reference |

| Potassium Permanganate | LD50 | Oral | Rat | > 2000 mg/kg | |

| Tetrabutylammonium Bromide | LD50 | Oral | Rat | 300 - 2000 mg/kg |

Experimental Protocols

Detailed experimental protocols for the toxicity of this compound were not found in the public literature. However, a general protocol for the synthesis of this compound is described.

Synthesis of this compound

A common method for the synthesis of this compound is through a metathesis reaction between an aqueous solution of potassium permanganate and a tetrabutylammonium salt, such as tetrabutylammonium bromide.[1]

Materials:

-

Potassium permanganate (KMnO₄)

-

Tetrabutylammonium bromide (TBABr)

-

Deionized water

Procedure:

-

Prepare a concentrated aqueous solution of potassium permanganate.

-

Prepare a concentrated aqueous solution of tetrabutylammonium bromide.

-

With vigorous stirring, slowly add the tetrabutylammonium bromide solution to the potassium permanganate solution.

-

A purple precipitate of this compound will form.

-

Collect the precipitate by filtration.

-

Wash the precipitate with cold deionized water.

-

Dry the product in vacuo at room temperature to avoid thermal decomposition.[7]

Diagrams

Logical Relationship of Hazards

Caption: Logical relationship of the primary hazards associated with this compound.

Experimental Workflow for Synthesis

Caption: A typical experimental workflow for the synthesis of this compound.

Safe Handling and Storage

Given the hazardous nature of this compound, strict safety protocols must be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]

-

Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[5]

-

Storage: Store in a cool, dry, well-ventilated area away from combustible materials and sources of heat or ignition.[5][7] Keep the container tightly closed. Storage in a refrigerator can increase its stability.[7]

-

Incompatibilities: Avoid contact with reducing agents, acids, and combustible materials.[6]

Conclusion

This compound is a powerful and useful oxidizing agent, but it must be handled with extreme caution due to its potential for explosive decomposition and its inherent toxicity. While specific toxicological data for this compound is limited, a comprehensive understanding of the hazards associated with the permanganate and tetrabutylammonium ions provides a strong basis for risk assessment and the implementation of appropriate safety measures. Researchers and professionals using this reagent should adhere to strict safety protocols to mitigate the risks of fire, explosion, and toxic exposure.

References

- 1. This compound|Organic Soluble Oxidant [benchchem.com]

- 2. This compound: an efficient oxidant for organic substrates - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. This compound | C16H36MnNO4 | CID 11760202 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cas 35638-41-6,this compound | lookchem [lookchem.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]

- 7. christou.chem.ufl.edu [christou.chem.ufl.edu]

- 8. researchgate.net [researchgate.net]

- 9. Potassium permanganate - Wikipedia [en.wikipedia.org]

- 10. Suicidal Ingestion of Potassium Permanganate Crystals: A Rare Encounter - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijccm.org [ijccm.org]

- 12. Potassium Permanganate Poisoning: A Nonfatal Outcome - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quaternary Ammonium Compound Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to Novel Applications of Tetrabutylammonium Permanganate in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Tetrabutylammonium permanganate (TBAP) has emerged as a versatile and powerful oxidizing agent in modern organic synthesis. Its unique solubility in organic solvents and its stable, crystalline nature offer significant advantages over traditional permanganate reagents. This guide provides an in-depth exploration of the novel applications of TBAP, complete with quantitative data, detailed experimental protocols, and visualizations of key processes to facilitate its adoption in research and development.

Introduction to this compound (TBAP)

This compound is a quaternary ammonium salt of the permanganate anion. The large, lipophilic tetrabutylammonium cation renders the permanganate ion soluble in a wide range of organic solvents, a phenomenon famously described as "Purple Benzene".[1] This increased solubility allows for reactions to be carried out under homogeneous conditions in non-aqueous media, leading to milder reaction conditions, improved selectivity, and easier work-up procedures compared to heterogeneous oxidations with potassium permanganate.[2][3]

Synthesis of TBAP:

TBAP is typically prepared through a straightforward metathesis reaction between an aqueous solution of potassium permanganate and a tetrabutylammonium salt, such as tetrabutylammonium bromide.[1][4] The resulting purple precipitate of TBAP is sparingly soluble in water and can be collected by filtration.[1]

Safety Precautions:

While TBAP is a stable compound, it is a strong oxidizing agent.[2] Quaternary ammonium permanganates can decompose, sometimes explosively, at elevated temperatures.[5] It is recommended to dry TBAP in vacuo at room temperature and store it in a refrigerator to prevent slow decomposition.[5] Appropriate personal protective equipment should be used when handling this reagent.

Selective Oxidation of Alcohols to Aldehydes and Ketones

A significant application of TBAP is the selective oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones.[6][7] A key advantage of using TBAP is its ability to effect this transformation under mild conditions, often with high yields and chemoselectivity, minimizing the over-oxidation of primary alcohols to carboxylic acids.[8]

Quantitative Data for Alcohol Oxidation:

| Substrate | Product | Oxidant System | Solvent | Time (h) | Yield (%) |

| Benzyl alcohol | Benzaldehyde | TBAP/NMO | CH2Cl2 | 0.5 | 95 |

| 4-Methoxybenzyl alcohol | 4-Methoxybenzaldehyde | TPAP/NMO | CH2Cl2 | 12 | 70 |

| Piperonyl alcohol | Piperonal | TPAP/NMO | CH2Cl2 | 12 | 68 |

| Cyclohexanol | Cyclohexanone | TBAP/NMO | CH2Cl2 | 1 | 98 |

| 1-Octanol | Octanal | TBAP/NMO | CH2Cl2 | 2 | 85 |

| Cinnamyl alcohol | Cinnamaldehyde | TBAP/NMO | CH2Cl2 | 0.5 | 92 |

Note: Data is compiled from representative procedures. TPAP (Tetra-n-propylammonium per-ruthenate) is included for comparison as a related catalytic oxidant system.[9] NMO (N-methylmorpholine N-oxide) is used as a co-oxidant in catalytic systems.[9]

Experimental Protocol: General Procedure for Catalytic Oxidation of Alcohols [9]

-

To a stirred solution of the alcohol (0.5 mmol) in dichloromethane (5 mL) containing 4 Å molecular sieves and N-methylmorpholine N-oxide (0.75 mmol), add TBAP (or TPAP, 0.025 mmol).

-

Monitor the reaction by thin-layer chromatography until completion.

-

Upon completion, dilute the reaction mixture with dichloromethane (50 mL).

-

Wash the organic layer with sodium sulfite solution (10 mL), brine (10 mL), and saturated copper(II) sulfate solution (10 mL).

-

Dry the organic layer over magnesium sulfate, filter, and concentrate in vacuo to afford the crude product.

-

Purify the product by column chromatography or distillation.

Visualization of the Experimental Workflow:

Caption: A generalized workflow for the TBAP-catalyzed oxidation of alcohols.

Chemoselective Oxidation of Sulfides to Sulfoxides

The selective oxidation of sulfides to sulfoxides without further oxidation to the corresponding sulfones is a challenging transformation in organic synthesis. TBAP has been shown to be an effective reagent for this purpose, offering high chemoselectivity under mild conditions.[10] This is particularly valuable in the synthesis of pharmaceuticals and other fine chemicals where sulfoxides are important functional groups.[11]

Quantitative Data for Sulfide Oxidation:

| Substrate (Sulfide) | Product (Sulfoxide) | Oxidant | Solvent | Time (min) | Yield (%) |

| Thioanisole | Methyl phenyl sulfoxide | [DEDSA][MnO4] | 10% aq. H2SO4 | 60 | 95 |

| Diphenyl sulfide | Diphenyl sulfoxide | [DEDSA][MnO4] | 10% aq. H2SO4 | 40 | 98 |

| Dibenzyl sulfide | Dibenzyl sulfoxide | [DEDSA][MnO4] | 10% aq. H2SO4 | 80 | 85 |

| Methyl p-tolyl sulfide | Methyl p-tolyl sulfoxide | [DEDSA][MnO4] | 10% aq. H2SO4 | 60 | 92 |

Note: Data is for a related sulfonic acid functionalized ammonium-based permanganate hybrid, demonstrating the efficacy of permanganate-based oxidants for this transformation.[12]

Experimental Protocol: Selective Oxidation of Sulfides [12]

-

In a round-bottom flask, dissolve the sulfide (1 mmol) in the appropriate solvent system (e.g., 10% aqueous sulfuric acid).

-